molecular formula C₁₀H₁₁N₅NaO₆P B014430 Adenosine-2',3'-cyclic Monophosphate Sodium Salt CAS No. 37063-35-7

Adenosine-2',3'-cyclic Monophosphate Sodium Salt

Cat. No. B014430
CAS RN: 37063-35-7
M. Wt: 329.21 g/mol
InChI Key: KMYWVDDIPVNLME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Adenosine-2',3'-cyclic Monophosphate Sodium Salt can involve non-enzymatic methods under physiological conditions, such as using lanthanide ions for the formation of cAMP from adenosine triphosphate at pH 8 and 50°C, showcasing the potential of these ions as catalytic centers in artificial adenylate cyclase reactions (Yajima et al., 1994).

Molecular Structure Analysis

The crystal and molecular structure of Adenosine-2',3'-cyclic Monophosphate has been detailed through single-crystal x-ray diffraction studies, revealing variations in conformation around the glycosidic bond among molecules in the asymmetric unit, with normal bond lengths and angles observed (Watenpaugh et al., 1968).

Chemical Reactions and Properties

Adenosine-2',3'-cyclic Monophosphate Sodium Salt participates in various biochemical processes, including serving as a second messenger in signal transduction pathways, mediating hormonal effects on metabolic functions. Its role extends to regulating bacterial transformation, indicating its importance in both eukaryotic and prokaryotic organisms (Wise et al., 1973).

Physical Properties Analysis

The physical properties, including hydrates of Adenosine-2',3'-cyclic Monophosphate Sodium and their transformations, have been systematically investigated. These studies cover crystal structures, humidity sensibility, and the transformation behaviors mediated by humidity, revealing differences in crystal morphologies, molecular conformation, and the distribution of crystal water in the lattices of different hydrates (Yang et al., 2021).

Chemical Properties Analysis

The chemical properties of Adenosine-2',3'-cyclic Monophosphate Sodium Salt are influenced by its molecular structure and hydration state. Its interaction with various metal ions, demonstrated through the crystal structures of its complexes, showcases the significant role of the phosphate group in its reactivity and biological functions, further emphasizing the compound's biochemical importance (Padiyar & Seshadri, 1998).

Scientific Research Applications

  • Pharmaceutical and Food Additive Manufacturing : A study by Yang et al. (2016) highlighted the potential of Adenosine 3′,5-cyclic monophosphate sodium in the direct solid-solid transformation, useful for removing residual solvents in pharmaceutical and food additive manufacturing (Yang et al., 2016).

  • Hormone-Induced RNA Synthesis : Langan (1968) discovered that Adenosine cyclic 3',5'-monophosphate stimulates histone phosphorylation, suggesting its role in hormone-induced RNA synthesis (Langan, 1968).

  • Physiological Effects on Sodium and Water Transport : Delorenzo and Greengard (1973) found that cyclic AMP activates membrane-bound protein D phosphatase in toad bladder, explaining the antidiuretic hormone's effects on sodium and water transport in this tissue (Delorenzo & Greengard, 1973).

  • Sensing and Orientation Mechanism in Dictyostelium discoideum : Konijn et al. (1969) identified that cyclic adenosine monophosphate in Escherichia coli attracts and orients Dictyostelium discoideum amoebae towards food, suggesting its application in sensing and orientation mechanisms (Konijn et al., 1969).

  • Role in Neuronal Function : Bloom et al. (1972) provided evidence of cyclic adenosine monophosphate's localization in specific cerebellar neurons, indicating its importance in neuronal function (Bloom et al., 1972).

  • Regulating Cyclic AMP-Dependent Protein Kinase Activity : Guthrow et al. (1973) revealed that photoaffinity labeling of the adenosine 3':5'-cyclic monophosphate receptor in human erythrocytes plays a role in regulating cyclic AMP-dependent protein kinase activity (Guthrow et al., 1973).

  • Hormone Effects and Clinical Applications : Sutherland, Robison, and Butcher (1968) discussed how cyclic AMP mediates various hormone effects, including the positive inotropic response to catecholamines, and suggested further research for clinical applications (Sutherland, Robison, & Butcher, 1968).

  • Regulating Bacterial Transformation Competence : Wise, Alexander, and Powers (1973) found that cyclic AMP increases bacterial transformation competence in exponentially growing cells, but not in near-stationary or stationary cells (Wise, Alexander, & Powers, 1973).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes, and use personal protective equipment . It is also advised to store in a cool place and keep the container tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

sodium;[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDSIACSNXHGOV-MCDZGGTQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine-2',3'-cyclic Monophosphate Sodium Salt

CAS RN

37063-35-7
Record name Adenosine sodio-2',3'-phosphate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Terai, C Furihata, T Matsushima… - Archives of Biochemistry …, 1976 - Elsevier
(i) Three forms of cyclic AMP phosphodiesterases (3′,5′-cyclic AMP 5′-nucleotidohydrolase, EC 3.1.4.17), F1, F2-I and F2-II, were partially purified from the soluble fraction of rat …
NLT Padivitage, MK Dissanayake… - Analytical and …, 2013 - Springer
… (≥99 %), and all the nucleotides tested in this study (Thymidine 3′/5′-cyclic monophosphate sodium salt (≥98 %), adenosine 2′/3′-cyclic monophosphate sodium salt (cAMP; ≥…
RJ Wiechert - 1981 - search.proquest.com
Interaction of a hormone, for example, with adenylate cyclase results in a change in the rate of cAMP (adenosine 3', 5'-cyclic phosphate) produced by this enzyme from ATP (adenosine …
SH Yim, S Monsma, L Hertz… - Journal of neuroscience …, 1986 - Wiley Online Library
Primary cultures of astrocytes free of neurons and containing less than 1% of oligodendrocytes were examined for their ability to incorporate labeled precursors into lipids and glycolipids…
NR Sims, LB Horvath, PR Carnegie - Biochemical Journal, 1979 - portlandpress.com
Several detergents were investigated for their ability to increase activity of 2′:3′-cyclic nucleotide 3′-phosphodiesterase in isolated myelin. The ability of Triton X-100 and …
Number of citations: 20 portlandpress.com
A Asthana, C Gaughan, B Dong, SR Weiss… - Mbio, 2021 - Am Soc Microbiol
The 2′,5′-oligoadenylate (2-5A)-dependent endoribonuclease, RNase L, is a principal mediator of the interferon (IFN) antiviral response. Therefore, the regulation of cellular levels of …
Number of citations: 17 journals.asm.org
Y Jung-Mo, C You-Hoon - Journal of microbiology and …, 2006 - koreascience.kr
Exogenous S-adenosyl-L-methionine (AdoMet) enhances the production of actinorhodin in Streptomyces coelicolor. Thirty compounds related structurally with AdoMet were tested for …
Number of citations: 5 koreascience.kr
F Xu, Y Zhu, M Lu, D Zhao, L Qin… - Journal of Food …, 2023 - Wiley Online Library
To explore the mechanism of Rosa roxburghii juice browning, this experiment was based on nontargeted metabolomics to study the effects of browning on the nutrition, flavor, …
D Politowski - 1981 - search.proquest.com
The technique of NMR has permitted study of DNA conformations through analysis of spectral parameters, such as chemical shift, relative signal heights and line shapes, as well as by …
S Szuchet, SH Yim - Journal of neuroscience research, 1984 - Wiley Online Library
A subset of oligodendrocytes (B 3, f) was isolated by taking advantage of selective cell–substratum interaction. B 3, f cells were characterized morphologically, biochemically, and …

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